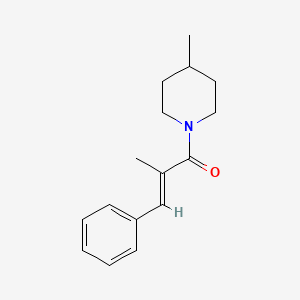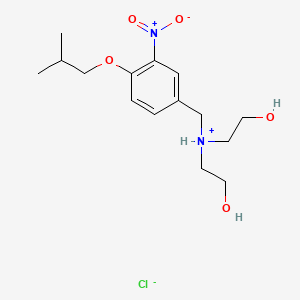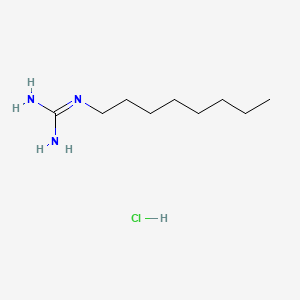![molecular formula C17H22O2Si B13767318 Methylbis[(2-methylbut-3-YN-2-YL)oxy]phenylsilane CAS No. 53864-01-0](/img/structure/B13767318.png)
Methylbis[(2-methylbut-3-YN-2-YL)oxy]phenylsilane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
BIS[(1,1-DIMETHYLALLYL)OXY]METHYLPHENYLSILANE is a chemical compound with the molecular formula C17H22O2Si. It is known for its unique structure, which includes a phenyl group attached to a silicon atom, further bonded to two 1,1-dimethylallyloxy groups. This compound is used in various scientific research applications due to its distinctive chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of BIS[(1,1-DIMETHYLALLYL)OXY]METHYLPHENYLSILANE typically involves the reaction of phenyltrichlorosilane with 1,1-dimethylallyl alcohol in the presence of a base. The reaction conditions often include an inert atmosphere, such as nitrogen, and a solvent like toluene. The reaction is usually carried out at elevated temperatures to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of BIS[(1,1-DIMETHYLALLYL)OXY]METHYLPHENYLSILANE follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified using techniques such as distillation or recrystallization .
Chemical Reactions Analysis
Types of Reactions
BIS[(1,1-DIMETHYLALLYL)OXY]METHYLPHENYLSILANE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can convert the compound into simpler silanes.
Substitution: The allyloxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include silanols, siloxanes, and substituted silanes, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
BIS[(1,1-DIMETHYLALLYL)OXY]METHYLPHENYLSILANE is utilized in various scientific research fields, including:
Chemistry: It is used as a precursor for the synthesis of other organosilicon compounds.
Biology: The compound is studied for its potential use in drug delivery systems due to its unique chemical properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of specialty polymers and coatings
Mechanism of Action
The mechanism of action of BIS[(1,1-DIMETHYLALLYL)OXY]METHYLPHENYLSILANE involves its interaction with various molecular targets. The silicon atom in the compound can form strong bonds with oxygen, nitrogen, and carbon atoms, making it a versatile building block in chemical synthesis. The allyloxy groups can undergo various chemical transformations, allowing the compound to participate in a wide range of reactions .
Comparison with Similar Compounds
Similar Compounds
- Phenyltrimethoxysilane
- Phenyltriethoxysilane
- Diphenyldimethoxysilane
Uniqueness
Compared to these similar compounds, BIS[(1,1-DIMETHYLALLYL)OXY]METHYLPHENYLSILANE is unique due to the presence of the 1,1-dimethylallyloxy groups. These groups provide additional reactivity and versatility in chemical reactions, making the compound valuable in various research and industrial applications .
Properties
CAS No. |
53864-01-0 |
|---|---|
Molecular Formula |
C17H22O2Si |
Molecular Weight |
286.44 g/mol |
IUPAC Name |
methyl-bis(2-methylbut-3-yn-2-yloxy)-phenylsilane |
InChI |
InChI=1S/C17H22O2Si/c1-8-16(3,4)18-20(7,19-17(5,6)9-2)15-13-11-10-12-14-15/h1-2,10-14H,3-7H3 |
InChI Key |
PNKQRVQGFJBKLF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C#C)O[Si](C)(C1=CC=CC=C1)OC(C)(C)C#C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![14-Methyl-11-oxa-13,15-diazatetracyclo[8.8.0.02,7.012,17]octadeca-1(10),2,4,6,8,12,14,16-octaen-18-one](/img/structure/B13767240.png)



![Acetamide, N-[5-[bis[2-(acetyloxy)ethyl]amino]-2-[(2-chloro-5-nitrophenyl)azo]phenyl]-](/img/structure/B13767264.png)

![[3-[4-(4-Chlorophenyl)phenyl]-3-hydroxypropyl]-dimethylazanium chloride](/img/structure/B13767275.png)
![2,6,10,10-Tetramethyl-1-oxaspiro[4.5]deca-3,6-diene](/img/structure/B13767282.png)
![2-[3-Acetamido-5-(4-methoxyphenyl)phenyl]acetic acid](/img/structure/B13767288.png)





